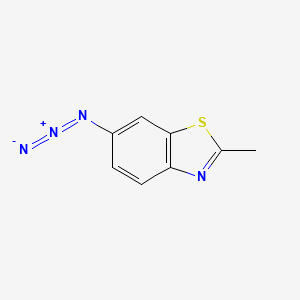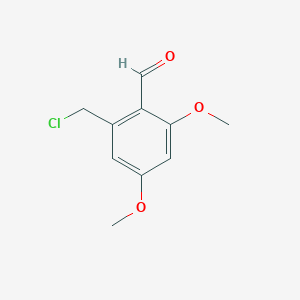
2-(クロロメチル)-4,6-ジメトキシベンズアルデヒド
概要
説明
2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde is a chemical compound. Based on its name, it likely contains a benzaldehyde group, which is a type of aromatic aldehyde, with additional chloromethyl and methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-(Chloromethyl)anthraquinone and 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid have been synthesized using various methods .作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde involves its interaction with its targets. The compound may bind to these targets, altering their function and leading to changes within the cell
Biochemical Pathways
Similar compounds have been known to influence various metabolic and signaling pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the potential ADME properties of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde, but direct studies on this specific compound are needed for accurate information.
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
実験室実験の利点と制限
One of the advantages of using 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the research on 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde. One possible direction is to investigate the structure-activity relationship of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde and its derivatives, which can provide insights into the molecular mechanisms underlying their biological activities. Another possible direction is to explore the potential applications of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde in the development of new drugs for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde and its potential side effects, which can inform the development of safer and more effective drugs.
科学的研究の応用
抗がん剤の合成
この化合物は、4-アニリノキナゾリン骨格を持つ新規抗がん剤の合成における重要な中間体として役立ちます。 その反応性により、2-クロロメチル-4(3H)-キナゾリノン誘導体を生成することができ、これはがんと闘う新しい薬剤の開発において重要です .
材料科学
この化合物の構造的特徴により、超架橋ポリマー(HCP)の生成に適しています。 これらの材料は、高い表面積と細孔率のために、ガス貯蔵、炭素捕捉、および環境浄化に適用されます .
分析化学
分析機器の精度と校正を確保するために、クロマトグラフィー法において標準物質または参照物質として使用できます。 これは、複雑な混合物中のさまざまな物質の検出と定量に不可欠です .
環境への応用
2-(クロロメチル)-4,6-ジメトキシベンズアルデヒド: 水や空気からの汚染物質の除去など、環境修復に使用される化合物の合成に関与する可能性があります。 その誘導体は、有害物質を捕捉するための吸着剤の製造に使用できる可能性があります .
Safety and Hazards
生化学分析
Biochemical Properties
2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and electrophilic aromatic substitution reactions. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex molecules. This compound interacts with various enzymes and proteins, including glutathione S-transferases, which catalyze the conjugation of glutathione to electrophilic compounds. The interaction with glutathione S-transferases is crucial for the detoxification of reactive intermediates and the protection of cells from oxidative stress .
Cellular Effects
The effects of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain enzymes by forming stable adducts with their active sites, thereby preventing substrate binding and catalysis. Additionally, 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. Long-term exposure to 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies in animal models have demonstrated that high doses of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde can cause oxidative stress, DNA damage, and apoptosis. These adverse effects are dose-dependent and highlight the importance of careful dosage selection in experimental studies .
Metabolic Pathways
2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress response. The compound is metabolized by enzymes such as cytochrome P450s and glutathione S-transferases, which facilitate its conversion to less reactive and more water-soluble metabolites. These metabolic transformations are essential for the elimination of the compound from the body and the prevention of toxic effects .
Transport and Distribution
The transport and distribution of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde within cells can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde is an important determinant of its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde within these compartments can affect its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
2-(chloromethyl)-4,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-3-7(5-11)9(6-12)10(4-8)14-2/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVSEGISKNEBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435322 | |
| Record name | 2-(chloromethyl)-4,6-dimethoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166322-67-4 | |
| Record name | 2-(chloromethyl)-4,6-dimethoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(morpholin-4-ylmethyl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1652884.png)
![4-(3-Fluorobenzyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1652887.png)
![(5aS,9aS)-1-(2-methoxyethyl)decahydropyrido[3,4-e][1,4]oxazepine](/img/structure/B1652889.png)
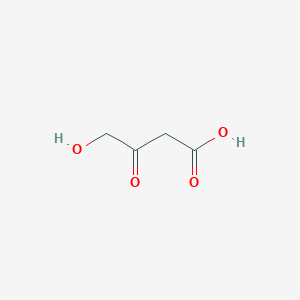
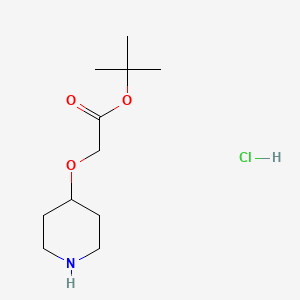

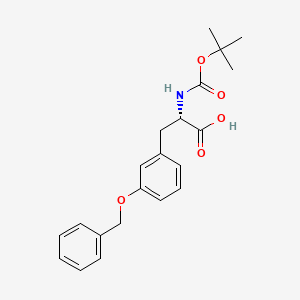
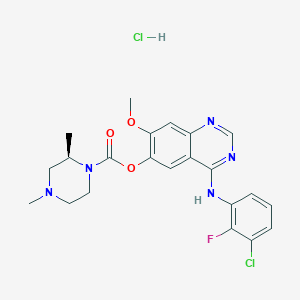
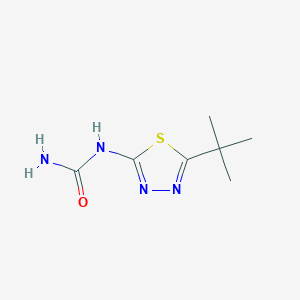

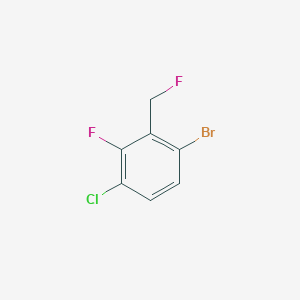
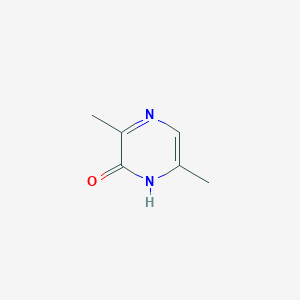
![8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol](/img/structure/B1652904.png)
